1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one
Description
1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a synthetic compound featuring a benzochromenone scaffold linked to a 4-(3-chlorophenyl)piperazine moiety via a methyl bridge. The 3-chlorophenyl-piperazine group is a recurring pharmacophore in bioactive molecules, often contributing to receptor binding and modulation .
Properties
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGWFRTVWMNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with a suitable aldehyde and a benzochromenone precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, altering the compound’s properties .
Scientific Research Applications
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one exerts its effects involves interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzochromenone structure may also interact with enzymes or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Urea-Linked Piperazine Derivatives ()
Compounds such as 1f (ESI-MS m/z: 667.9 [M−2HCl+H]⁺) and 11a (ESI-MS m/z: 484.2 [M+H]⁺) feature urea bridges connecting piperazine and aromatic systems. These derivatives exhibit yields ranging from 70.7% to 88.9%, indicating robust synthetic protocols for piperazine functionalization .
Piperazine-Ketone Derivatives ()
For example, (2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one (Molecular Weight: 376.88 g/mol) demonstrates the versatility of ketone-linked piperazines. The target compound’s benzochromenone group may enhance π-π stacking interactions compared to simpler ketones .
Anticonvulsant Hydroxypyranone Derivatives ()
2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-3-hydroxy-6-methyl-4H-pyran-4-one (3b) was synthesized using 1-(3-chlorophenyl)piperazine, allomaltol, and formaline, achieving a white crystalline solid after recrystallization. This highlights the feasibility of introducing heterocyclic systems to the piperazine scaffold .
Physicochemical Properties
*Calculated data for the target compound based on structural analysis.
Enzyme Inhibition
Compounds like NF1442 and NF1058 () inhibit Ca²⁺-ATPase with IC₅₀ values of 1.3 µM and 8.0 µM, respectively. Their structures include 4-(3-chlorophenyl)piperazine and quinoline groups, suggesting that the target compound’s benzochromenone moiety could similarly modulate enzyme activity .
Anticonvulsant Effects
The target compound’s benzochromenone ring may enhance blood-brain barrier penetration compared to hydroxypyranone .
Crystallographic and Analytical Methods
Structural characterization of analogs often employs SHELX () and ORTEP () for crystallographic refinement. These tools ensure accurate determination of piperazine conformations and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a derivative of the chromenone family, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antiparasitic, and enzyme inhibitory effects, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound is characterized by a chromenone core substituted with a piperazine moiety. The presence of the 3-chlorophenyl group enhances its biological activity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds related to the benzo[f]chromen-3-one scaffold. For instance, derivatives containing piperazine rings have shown significant activity against various bacterial strains.
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | Moderate to High |
| Other Piperazine Derivatives | Salmonella typhi, Bacillus subtilis | Strong |
Research indicates that the compound exhibits moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways essential for bacterial survival .
Antiparasitic Activity
The antiparasitic potential of chromenone derivatives has been explored, particularly against parasites like Trypanosoma brucei and Leishmania major. Studies have shown that compounds with similar structures can inhibit parasitic enzymes effectively.
| Compound | Target Parasite | Inhibition Level |
|---|---|---|
| This compound | Trypanosoma brucei | Significant |
| Chroman-4-one Derivatives | Leishmania major | Moderate |
The selectivity index for these compounds indicates their potential as therapeutic agents against parasitic infections, with minimal toxicity observed in preliminary tests .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibiting AChE is significant in treating neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibitory Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition |
| Urease | Moderate Inhibition |
The enzyme inhibition studies suggest that this compound could play a role in managing conditions associated with cholinergic dysfunction and urease-related disorders .
Case Studies
- Study on Antibacterial Efficacy : A recent study tested various derivatives of benzo[f]chromen-3-one against Staphylococcus aureus and Escherichia coli, revealing that those with the piperazine substitution exhibited enhanced antibacterial properties compared to non-substituted analogs.
- Antiparasitic Screening : Another investigation focused on the chroman-4-one scaffold's interaction with Leishmania enzymes. The results indicated that certain derivatives showed promising inhibition rates, suggesting a pathway for developing new antiparasitic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
